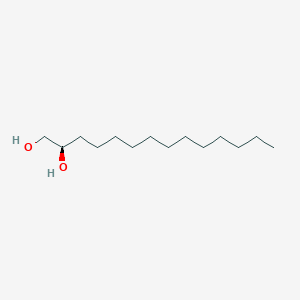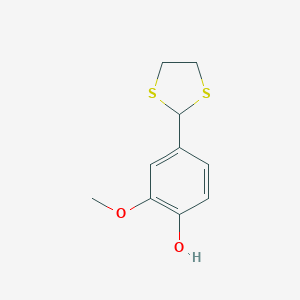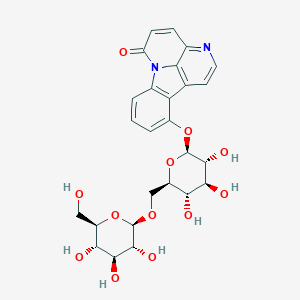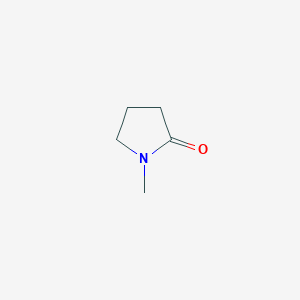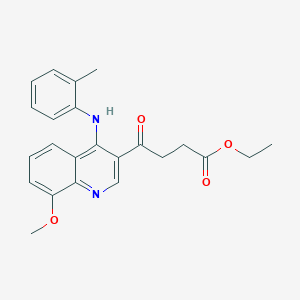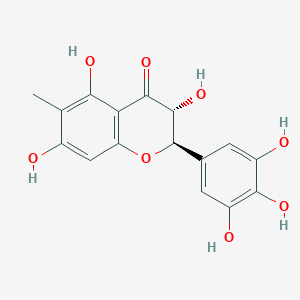
雪松素
描述
科学研究应用
Cedrin has a wide range of applications in scientific research:
作用机制
Cedrin is a bioactive natural compound commonly found in plants such as Cedrus deodara and Pinus ayacahuite . This dihydroflavonol has been the subject of various studies due to its range of biological activities, including antibacterial, antifungal, cardioprotective, and neuroprotective properties .
Target of Action
Cedrin primarily targets PC12 cells, a line of rat pheochromocytoma cells widely used in scientific research . These cells are often used as a model for neuronal differentiation and neurotoxicity studies .
Mode of Action
Cedrin’s mode of action is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis . It interacts with its targets, the PC12 cells, and induces protective effects against the neurotoxicity induced by amyloid β1-42 .
Result of Action
The molecular and cellular effects of Cedrin’s action include the reduction of reactive oxygen species overproduction, increase in the activity of superoxide dismutase, and decrease in malondialdehyde content . Additionally, Cedrin has been observed to prevent the loss of mitochondrial membrane potential and mitochondrial permeability transition pore opening in PC12 cells, and suppress elevated Caspase-3 activity, downregulated Bcl-2, and upregulated Bax .
Action Environment
Cedrin is derived from plants native to the Western Himalayas in Eastern Afghanistan, Northern Pakistan, North-Central India, South Western Tibet, and Western Nepal . The environmental factors in these regions, such as altitude, climate, and soil composition, may influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Cedrin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have protective effects on PC12 cells against the neurotoxicity induced by amyloid β1-42 . The protective effect of Cedrin is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis .
Cellular Effects
Cedrin influences cell function by interacting with various cellular processes. It has been observed to reduce reactive oxygen species overproduction, increase the activity of superoxide dismutase, and decrease malondialdehyde content . These effects suggest that Cedrin may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Cedrin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the cyclization of appropriate chalcones under acidic conditions to form the flavonoid structure. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures .
Industrial Production Methods: Industrial production of Cedrin often involves extraction from natural sources, particularly the bark or wood of Cedrus deodara. The extraction process includes solvent extraction using organic solvents like ethanol or methanol, followed by purification steps such as crystallization, filtration, and drying .
化学反应分析
Types of Reactions: Cedrin undergoes various chemical reactions, including:
Oxidation: Cedrin can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of Cedrin can yield dihydroflavonoid derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Cedrin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Acetic anhydride, benzoyl chloride.
Major Products Formed:
Oxidation: Quinones, oxidized flavonoids.
Reduction: Dihydroflavonoids.
Substitution: Acetylated or benzoylated flavonoids.
相似化合物的比较
Cedrin is unique among flavonoids due to its specific neuroprotective properties. Similar compounds include:
Myricetin: Another flavonoid with antioxidant and neuroprotective effects.
Quercetin: Known for its anti-inflammatory and antioxidant properties.
Dihydromyricetin: A dihydroflavonoid with similar protective effects on neuronal cells.
Cedrin stands out due to its specific action on amyloid beta-induced neurotoxicity and its ability to modulate oxidative stress and mitochondrial function .
属性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLODDQFPZTPM-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


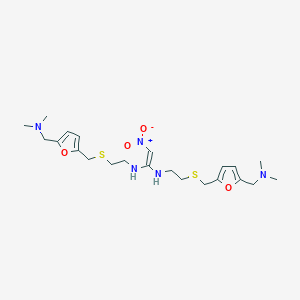
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)
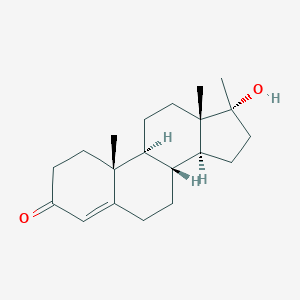
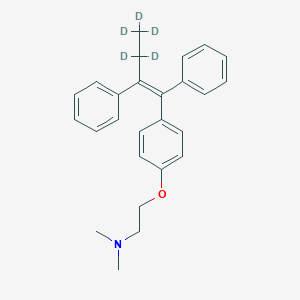
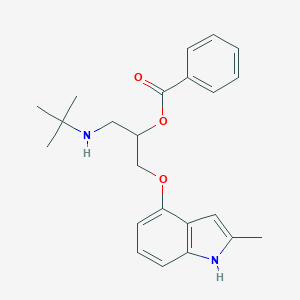
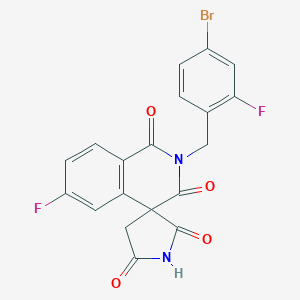
![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)
